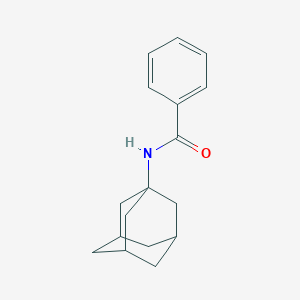

N-(1-Adamantyl)benzamide

Descripción general

Descripción

N-(1-Adamantyl)benzamide, also known as ADBA, is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline solid that is soluble in organic solvents. ADBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mecanismo De Acción

The mechanism of action of N-(1-Adamantyl)benzamide is not fully understood. However, it has been suggested that N-(1-Adamantyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. N-(1-Adamantyl)benzamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.

Efectos Bioquímicos Y Fisiológicos

N-(1-Adamantyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has been found to increase the expression of p21 and p27, which are cyclin-dependent kinase inhibitors that regulate the cell cycle. N-(1-Adamantyl)benzamide has also been found to increase the expression of Bax and decrease the expression of Bcl-2, which are proteins that regulate apoptosis. N-(1-Adamantyl)benzamide has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-Adamantyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry, which makes it a valuable tool for drug discovery. However, N-(1-Adamantyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential applications.

Direcciones Futuras

There are several future directions for the study of N-(1-Adamantyl)benzamide. One direction is to investigate its potential applications in nanotechnology. N-(1-Adamantyl)benzamide has been shown to exhibit self-assembling properties, which makes it a potential candidate for the synthesis of nanomaterials. Another direction is to investigate its potential applications in materials science. N-(1-Adamantyl)benzamide has been found to exhibit liquid crystal properties, which makes it a potential candidate for the synthesis of liquid crystal materials. Further studies are needed to investigate the potential applications of N-(1-Adamantyl)benzamide in these fields.

Aplicaciones Científicas De Investigación

N-(1-Adamantyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. N-(1-Adamantyl)benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of influenza virus and hepatitis B virus. N-(1-Adamantyl)benzamide has been found to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Propiedades

Número CAS |

19026-84-7 |

|---|---|

Nombre del producto |

N-(1-Adamantyl)benzamide |

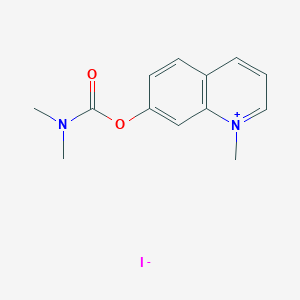

Fórmula molecular |

C17H21NO |

Peso molecular |

255.35 g/mol |

Nombre IUPAC |

N-(1-adamantyl)benzamide |

InChI |

InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |

Clave InChI |

HIMFTDSGLWYLKA-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

Otros números CAS |

19026-84-7 |

Pictogramas |

Irritant |

Sinónimos |

N-(1-Adamantyl)benzamide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)